molecular formula C20H14FN5O3 B11461665 N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide

Cat. No.: B11461665
M. Wt: 391.4 g/mol
InChI Key: QTAPXRKIFKZWIH-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide typically involves multiple steps, including the formation of the benzotriazole core and subsequent functionalization. One common method involves the reaction of 4-fluoroaniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 4-fluoro-N-(2-nitrobenzoyl)aniline. This intermediate is then cyclized with sodium azide to form the benzotriazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Catalysts: Palladium, platinum, copper.

Major Products Formed

    Aminobenzotriazole Derivatives: Formed by the reduction of the nitro group.

    Substituted Benzotriazoles: Formed by nucleophilic substitution reactions on the fluorophenyl group.

Scientific Research Applications

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide is unique due to its combination of a fluorophenyl group, a methyl group, and a nitrobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H14FN5O3

Molecular Weight

391.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-2-nitrobenzamide

InChI

InChI=1S/C20H14FN5O3/c1-12-10-17-18(24-25(23-17)14-8-6-13(21)7-9-14)11-16(12)22-20(27)15-4-2-3-5-19(15)26(28)29/h2-11H,1H3,(H,22,27)

InChI Key

QTAPXRKIFKZWIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)F

Origin of Product

United States

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